molecular formula C4H4BrNOS B13976285 5-Bromo-3-isothiazolemethanol

5-Bromo-3-isothiazolemethanol

Cat. No.: B13976285
M. Wt: 194.05 g/mol
InChI Key: YAMXTLIDLMOEGP-UHFFFAOYSA-N
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Description

5-Bromo-3-isothiazolemethanol is a heterocyclic organic compound featuring an isothiazole ring—a five-membered aromatic system containing sulfur and nitrogen atoms. The bromine substituent at position 5 and the hydroxymethyl (–CH2OH) group at position 3 define its chemical identity. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological activity compared to methyl or halogenated analogs .

Properties

Molecular Formula

C4H4BrNOS

Molecular Weight

194.05 g/mol

IUPAC Name

(5-bromo-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C4H4BrNOS/c5-4-1-3(2-7)6-8-4/h1,7H,2H2

InChI Key

YAMXTLIDLMOEGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isothiazolemethanol typically involves the bromination of isothiazole derivatives. One common method is the bromination of isothiazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isothiazolemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromo-3-isothiazolecarboxylic acid.

    Reduction: 3-Isothiazolemethanol.

    Substitution: 5-Substituted-3-isothiazolemethanol derivatives.

Scientific Research Applications

5-Bromo-3-isothiazolemethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isothiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isothiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physical properties of 5-Bromo-3-isothiazolemethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Key Properties/Applications
This compound C₄H₄BrNOS ~194.0 Br (C5), –CH₂OH (C3) Hypothesized: Solid, potential use in pharmaceuticals
5-Bromo-3-methylisothiazole () C₄H₄BrNS 178.05 Br (C5), –CH₃ (C3) Colorless/pale yellow solid; used in agrochemicals
3-Bromo-5-(hydroxymethyl)isoxazole () C₄H₄BrNO₂ 193.98 Br (C3), –CH₂OH (C5), isoxazole ring Higher polarity due to O-atom; reactivity differs from isothiazole
5-Bromoisothiazolo[3,4-b]pyridin-3-amine () C₆H₄BrN₂S 229.08 Br (C5), –NH₂ (C3), fused pyridine Enhanced aromaticity; similarity score 0.52 to target compound
2.1 Heterocycle Core Comparison
  • Isothiazole vs. Isoxazole : The substitution of sulfur (isothiazole) with oxygen (isoxazole) alters electronic distribution and reactivity. Isothiazoles generally exhibit greater π-electron delocalization due to sulfur’s polarizability, enhancing electrophilic substitution reactivity compared to isoxazoles .
  • Fused-Ring Systems : Compounds like 5-Bromoisothiazolo[3,4-b]pyridin-3-amine () exhibit extended conjugation, increasing thermal stability and altering biological target interactions .
2.2 Substituent Effects
  • Bromine vs. Methyl/Methanol: Bromine’s electronegativity and steric bulk enhance halogen bonding in 5-Bromo-3-methylisothiazole, favoring agrochemical applications.
  • Hydroxymethyl vs. Amine: The –CH₂OH group in isothiazolemethanol offers hydrogen-bonding sites absent in amine-substituted analogs (e.g., ), impacting solubility and receptor binding .

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